molecular formula C11H15NO2 B1469000 4-(Cyclopropylmethoxy)-2-methoxyaniline CAS No. 1342225-48-2

4-(Cyclopropylmethoxy)-2-methoxyaniline

Cat. No. B1469000
M. Wt: 193.24 g/mol
InChI Key: IZXUYCIMVVJSST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions. For instance, the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .

Scientific Research Applications

Prodrug Development and Activation Mechanisms

A study by Sykes et al. (1999) explored the potential of N-dinitrophenylamino acid amides as bioreductive prodrugs. These compounds, including variations of 4-methoxyaniline structures, undergo rapid cyclization and release amine-based effectors upon reduction, suggesting their use in targeted drug delivery and activation mechanisms Sykes et al., 1999.

Photopolymerization Innovations

Research by Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP2). This compound showcases the utility of methoxyaniline derivatives in developing new photoinitiation systems for polymerization processes Guillaneuf et al., 2010.

Advanced Synthesis of Constrained Amino Acids

Vasiuta and Gorichko (2014) achieved the synthesis of 4-hydroxymethyl-2,4-methanoproline, indicating the role of methoxyaniline derivatives in creating novel amino acids that could benefit peptide chemistry and drug design Vasiuta and Gorichko, 2014.

Antimicrobial and Antioxidant Compound Synthesis

A study by Raghavendra et al. (2016) synthesized new compounds from methoxyphenyl structures demonstrating significant antimicrobial and antioxidant activities. These findings highlight the potential of methoxyaniline derivatives in developing new therapeutic agents Raghavendra et al., 2016.

Environmental Pollutant Mechanisms

Stiborová et al. (2005) investigated the carcinogenicity of o-anisidine, a derivative of methoxyaniline, providing insights into the genotoxic mechanisms through DNA adduct formation. This research is crucial for understanding the environmental and health impacts of methoxyanilines Stiborová et al., 2005.

Catalytic and Synthetic Chemistry Innovations

Research by Yao and Shi (2007) on arylmethylenecyclopropanes and their reactions underlines the versatility of methoxyaniline derivatives in synthesizing complex organic structures, impacting materials science and synthetic methodology Yao and Shi, 2007.

properties

IUPAC Name

4-(cyclopropylmethoxy)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-6-9(4-5-10(11)12)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXUYCIMVVJSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-2-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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